molecular formula C12H11ClF3N B3253212 (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride CAS No. 2222662-58-8

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride

Cat. No.: B3253212
CAS No.: 2222662-58-8
M. Wt: 261.67
InChI Key: OUTCIXNNERQAAI-MERQFXBCSA-N
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Description

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral amine compound that features a trifluoromethyl group and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and trifluoroacetaldehyde.

    Formation of Intermediate: Naphthalene undergoes a Friedel-Crafts acylation with trifluoroacetaldehyde to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield the desired amine.

    Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Formation of Hydrochloride Salt: Finally, the (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride: The enantiomer of the compound with different biological activity.

    2,2,2-Trifluoro-1-(phenyl)ethanamine hydrochloride: A similar compound with a phenyl group instead of a naphthalene ring.

    2,2,2-Trifluoro-1-(pyridyl)ethanamine hydrochloride: A compound with a pyridyl group, showing different chemical properties.

Uniqueness

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride is unique due to its chiral nature and the presence of both a trifluoromethyl group and a naphthalene ring. These features contribute to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-naphthalen-1-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N.ClH/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,16H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTCIXNNERQAAI-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride
Reactant of Route 2
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride
Reactant of Route 3
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride
Reactant of Route 4
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride
Reactant of Route 5
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride
Reactant of Route 6
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride

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